molecular formula C21H23ClN2O3S B14975604 2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

2-(3-((4-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B14975604
M. Wt: 418.9 g/mol
InChI Key: SFVAMVYLHYGWAW-UHFFFAOYSA-N
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Description

2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE is a complex organic compound that features a combination of indole, sulfonyl, and diethylamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-chlorophenylmethanesulfonyl chloride with an indole derivative under basic conditions to form the sulfonylated indole intermediate. This intermediate is then reacted with N,N-diethylacetamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylated indoles and diethylamide derivatives. Examples include:

  • 2-{3-[(4-METHOXYPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE
  • 2-{3-[(4-BROMOPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE

Uniqueness

What sets 2-{3-[(4-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N,N-DIETHYLACETAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the 4-chlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C21H23ClN2O3S

Molecular Weight

418.9 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methylsulfonyl]indol-1-yl]-N,N-diethylacetamide

InChI

InChI=1S/C21H23ClN2O3S/c1-3-23(4-2)21(25)14-24-13-20(18-7-5-6-8-19(18)24)28(26,27)15-16-9-11-17(22)12-10-16/h5-13H,3-4,14-15H2,1-2H3

InChI Key

SFVAMVYLHYGWAW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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